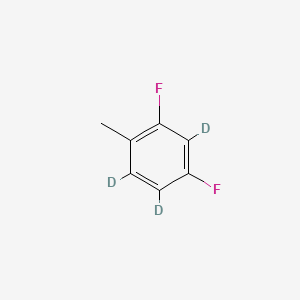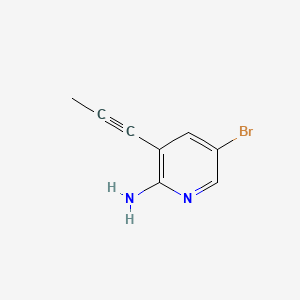
2,4-Difluorotoluene-3,5,6-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluorotoluene-3,5,6-d3 is a deuterated derivative of 2,4-difluorotoluene. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 3, 5, and 6 positions on the toluene ring. It is a colorless liquid used primarily as a solvent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluorotoluene-3,5,6-d3 typically involves the deuteration of 2,4-difluorotoluene. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction is typically carried out in specialized reactors designed to handle high pressures and temperatures, ensuring the safety and efficiency of the process.
化学反应分析
Types of Reactions
2,4-Difluorotoluene-3,5,6-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated benzaldehydes or benzoic acids.
Reduction: Reduction reactions can convert it into fluorinated toluenes or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often employed.
Major Products Formed
Oxidation: Fluorinated benzaldehydes or benzoic acids.
Reduction: Fluorinated toluenes or other reduced derivatives.
Substitution: Various substituted toluenes depending on the nucleophile used.
科学研究应用
2,4-Difluorotoluene-3,5,6-d3 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fluorinated compounds in biological systems.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the development of fluorinated drugs with improved metabolic stability and bioavailability.
Industry: Serves as an intermediate in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2,4-difluorotoluene-3,5,6-d3 involves its interaction with specific molecular targets and pathways. In biological systems, the deuterium atoms can influence the metabolic stability and rate of enzymatic reactions. The presence of fluorine atoms can enhance the compound’s lipophilicity and binding affinity to target proteins, thereby modulating its biological activity.
相似化合物的比较
Similar Compounds
2,4-Difluorotoluene: The non-deuterated version of the compound.
2,6-Difluorotoluene: Another fluorinated toluene derivative with fluorine atoms at different positions.
2,4-Dichlorotoluene: A chlorinated analog with chlorine atoms instead of fluorine.
Uniqueness
2,4-Difluorotoluene-3,5,6-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, such as improved stability and the ability to trace metabolic pathways. The fluorine atoms also contribute to its unique chemical and biological properties, making it a valuable compound in various applications.
属性
IUPAC Name |
1,2,4-trideuterio-3,5-difluoro-6-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3/i2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXDAIBTYWGBSL-NRUYWUNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)F)[2H])F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B596173.png)









![5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B596188.png)


